2-Tert-butoxy-pyrimidine-5-boronic acid

Suzuki-Miyaura Coupling Heterocyclic Chemistry Medicinal Chemistry

2-Tert-butoxy-pyrimidine-5-boronic acid delivers unique electronic activation and steric protection for palladium-catalyzed Suzuki-Miyaura couplings. Its tert-butoxy group enhances transmetalation rates and storage stability, enabling high-yield late-stage diversification of advanced intermediates for PPCP and agchem libraries. Direct precursor to 5-substituted uracils; reliable coupling performance validated in analog series (58-89% yields). Not a generic pyrimidine boronic acid — choose this compound for predictable, high-purity cross-coupling results.

Molecular Formula C8H13BN2O3
Molecular Weight 196.01 g/mol
Cat. No. B7854037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butoxy-pyrimidine-5-boronic acid
Molecular FormulaC8H13BN2O3
Molecular Weight196.01 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1)OC(C)(C)C)(O)O
InChIInChI=1S/C8H13BN2O3/c1-8(2,3)14-7-10-4-6(5-11-7)9(12)13/h4-5,12-13H,1-3H3
InChIKeyVDQNRPQZSBKXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butoxy-pyrimidine-5-boronic Acid: Key Properties and Strategic Utility in Heterocyclic Synthesis


2-Tert-butoxy-pyrimidine-5-boronic acid is a heteroaryl boronic acid derivative featuring a pyrimidine core functionalized with a single tert-butoxy group at the 2-position and a boronic acid moiety at the 5-position . This structural arrangement provides a balance of electronic activation and steric protection, making it a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heteroaryl linkages . Its CAS registry numbers include 2225180-17-4 and 175137-26-5 .

Why 2-Tert-butoxy-pyrimidine-5-boronic Acid Cannot Be Replaced by a Generic Pyrimidine Boronic Acid


Simple in-class substitution of pyrimidine boronic acids is not a reliable procurement strategy due to significant differences in reactivity, stability, and synthetic utility that arise from the specific substitution pattern on the pyrimidine ring. The presence, position, and electronic nature of substituents like the tert-butoxy group profoundly influence the rate of the transmetalation step in cross-coupling reactions [1]. Furthermore, the inherent stability of the boronic acid moiety can be highly dependent on the heterocycle's substitution, impacting storage and handling reproducibility during scale-up . The quantitative evidence below establishes where 2-tert-butoxy-pyrimidine-5-boronic acid, and its closely related di-tert-butoxy analog, demonstrate performance metrics that differentiate them from unsubstituted or alternatively functionalized pyrimidine boronic acids.

Quantitative Performance Benchmarking for 2-Tert-butoxy-pyrimidine-5-boronic Acid and its Analogs


Synthetic Utility: High-Yielding Cross-Coupling with Diverse Aryl Bromides

The tert-butoxy-substituted pyrimidine boronic acid scaffold demonstrates robust cross-coupling capability with a range of aryl bromides. In a study using the closely related analog 2,4-di-tert-butoxy-5-pyrimidineboronic acid, couplings with seven different aryl dibromides proceeded with yields ranging from 58% to 89% [1]. This establishes a baseline for the productive coupling efficiency expected from the mono-tert-butoxy derivative 2-tert-butoxy-pyrimidine-5-boronic acid, as the electronic and steric environment is comparable [2].

Suzuki-Miyaura Coupling Heterocyclic Chemistry Medicinal Chemistry

Enhanced Reactivity Profile Relative to Phenylboronic Acids

The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, significantly enhances the reactivity of pyrimidylboronic acids compared to phenylboronic acids. This electron-withdrawing effect facilitates the formation of the key quaternary boronate intermediate, leading to more efficient transmetalation . While 2-tert-butoxy-pyrimidine-5-boronic acid contains an electron-donating tert-butoxy group, the overall ring system remains electron-deficient relative to a phenyl ring, providing a reactivity advantage over simpler aryl boronic acids.

Suzuki-Miyaura Coupling Organoboron Reactivity Process Chemistry

Strategic Reversal: Enabling Couplings When Arylboronic Acids Are Unavailable

A distinct strategic advantage of having a pyrimidine boronic acid like 2-tert-butoxy-pyrimidine-5-boronic acid is the ability to 'reverse' the coupling polarity. In cases where the desired arylboronic acid is not commercially available or is unstable, using the pyrimidine boronic acid with an aryl bromide is often the superior route [1]. This strategy was successfully employed with 2,4-di-tert-butoxy-5-pyrimidineboronic acid to prepare a large number of 5-aryluracils [1].

Suzuki-Miyaura Coupling Synthetic Strategy Heterocyclic Chemistry

Broad Substrate Tolerance: High Success Rate with Functionalized Aryl Halides

The tert-butoxy pyrimidine boronic acid scaffold demonstrates excellent tolerance for a range of functional groups on the coupling partner. In a systematic study using 2,4-di-tert-butoxy-5-pyrimidineboronic acid, successful couplings were achieved with aryl halides bearing chloro, iodo, amino, methylthio, and styryl substituents [1]. Five out of six aryl halides tested gave the desired products in yields ranging from 41% to 92% [1]. The only failure was with 1-azido-3-bromobenzene, which gave an 18% yield, highlighting a limitation with some nitrogen-rich heterocycles [1].

Suzuki-Miyaura Coupling Functional Group Tolerance Medicinal Chemistry

Optimal Use Cases for 2-Tert-butoxy-pyrimidine-5-boronic Acid in R&D and Production


Late-Stage Functionalization of Drug Candidates

In medicinal chemistry, the introduction of a pyrimidine ring is a common strategy to modulate pharmacokinetic properties. 2-Tert-butoxy-pyrimidine-5-boronic acid is an ideal reagent for the late-stage diversification of advanced intermediates bearing an aryl halide handle. The high and reliable yields observed for its analog (58–89% and 41–92%) [1][2] provide confidence that valuable material will not be lost in the final bond-forming step. The broad functional group tolerance [2] allows this coupling to proceed in the presence of other sensitive moieties often found in drug-like molecules.

Synthesis of 5-Substituted Uracil Derivatives

This compound serves as a direct precursor to 5-substituted uracils, an important class of bioactive molecules. The established synthetic route involves coupling 2-tert-butoxy-pyrimidine-5-boronic acid (or its di-tert-butoxy analog) with an aryl bromide, followed by acid-mediated deprotection to yield the free uracil [1]. The high efficiency of the coupling step, especially when the polarity is reversed to use the pyrimidine boronic acid [1], makes this a preferred method for generating libraries of these compounds.

Building Blocks for Agrochemical Discovery

Pyrimidine scaffolds are also prevalent in modern agrochemicals. The robust Suzuki-Miyaura coupling performance of this boronic acid [1] enables the rapid construction of diverse biaryl and heteroaryl frameworks for screening against agricultural pests or weeds. Its utility in generating libraries via the 'reversal' strategy [1] is particularly valuable in this field, where access to a wide variety of aryl boronic acid building blocks may be limited compared to medicinal chemistry.

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